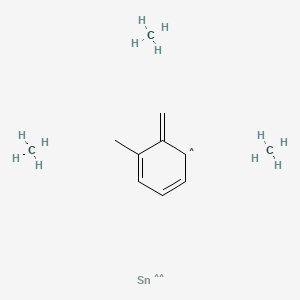
(S)-Pramipexole-d3, Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Pramipexole-d3, Dihydrochloride is a deuterated form of pramipexole, a nonergot dopamine agonist. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of pramipexole. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems and understanding its metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pramipexole-d3, Dihydrochloride involves several steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms and the formation of the pramipexole structure. The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Pramipexole-d3, Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pramipexole structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various pramipexole derivatives, which can be further analyzed for their pharmacological properties.
Applications De Recherche Scientifique
(S)-Pramipexole-d3, Dihydrochloride is widely used in scientific research, including:
Chemistry: Studying the metabolic pathways and stability of pramipexole.
Biology: Investigating the interaction of pramipexole with biological targets.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of pramipexole in clinical settings.
Industry: Developing new formulations and delivery methods for pramipexole-based therapies.
Mécanisme D'action
(S)-Pramipexole-d3, Dihydrochloride exerts its effects by binding to dopamine receptors, specifically the D2, D3, and D4 receptors. By stimulating these receptors, the compound mimics the action of dopamine, leading to increased dopamine activity in the brain. This mechanism is particularly relevant in the treatment of Parkinson’s disease and restless legs syndrome, where dopamine deficiency is a key factor .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pramipexole: The non-deuterated form of (S)-Pramipexole-d3, Dihydrochloride.
Ropinirole: Another nonergot dopamine agonist used in the treatment of Parkinson’s disease.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
Uniqueness
The uniqueness of this compound lies in its deuterium atoms, which provide distinct advantages in tracing and studying the compound in biological systems. This makes it a valuable tool in pharmacokinetic and pharmacodynamic studies, offering insights that are not possible with non-deuterated compounds.
Propriétés
Numéro CAS |
1217695-77-6 |
|---|---|
Formule moléculaire |
C10H17N3S |
Poids moléculaire |
214.345 |
Nom IUPAC |
(6S)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m0/s1/i1D3 |
Clé InChI |
FASDKYOPVNHBLU-LNEZGBMJSA-N |
SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N |
Synonymes |
(S)-4,5,6,7-Tetrahydro-N6-(propyl-d3)-2,6-benzothiazolediamine Dihydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one](/img/structure/B562778.png)

![4-Methyl-6-[4-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]buta-1,3-dienyl]pyran-2-one](/img/structure/B562782.png)







